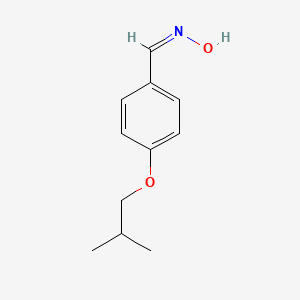
(4-Isobutoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Isobutoxybenzyl)urea is an organic compound with the molecular formula C12H18N2O2 It is a derivative of urea, where the hydrogen atoms of the urea are replaced by a 4-isobutoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isobutoxybenzyl)urea typically involves the reaction of 4-isobutoxybenzylamine with an isocyanate or carbamoyl chloride. One common method is the reaction of 4-isobutoxybenzylamine with 1,1’-carbonyldiimidazole (CDI) in acetonitrile, which produces the urea derivative . This reaction is carried out under mild conditions and does not require a catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography.
化学反应分析
Types of Reactions
(4-Isobutoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the isobutoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
科学研究应用
(4-Isobutoxybenzyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and other biological processes.
Industry: It may be used in the production of polymers and other materials with specific properties
作用机制
The mechanism of action of (4-Isobutoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets depend on the specific application and the biological system in which it is used.
相似化合物的比较
Similar Compounds
1,3-Bis(4-isobutoxybenzyl)urea: This compound is similar in structure but has two 4-isobutoxybenzyl groups instead of one.
N-Substituted Ureas: These compounds have various substituents on the nitrogen atoms and exhibit different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutoxy group provides steric hindrance and electronic effects that can influence its reactivity and interactions with biological targets.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
(NZ)-N-[[4-(2-methylpropoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO2/c1-9(2)8-14-11-5-3-10(4-6-11)7-12-13/h3-7,9,13H,8H2,1-2H3/b12-7- |
InChI 键 |
WRUADNPYZJXUNN-GHXNOFRVSA-N |
手性 SMILES |
CC(C)COC1=CC=C(C=C1)/C=N\O |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


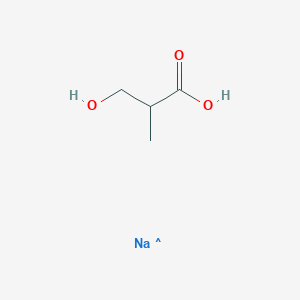
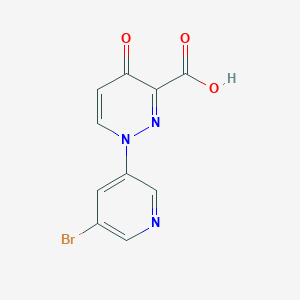
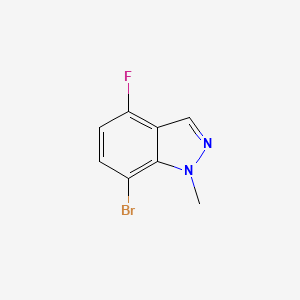
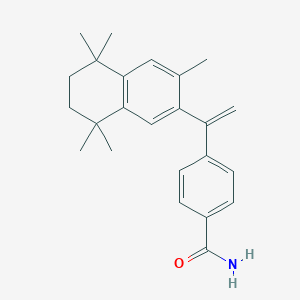
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
![[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)
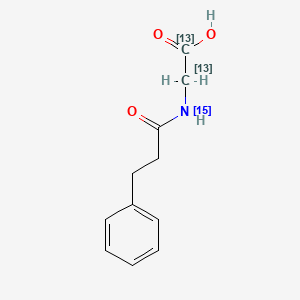
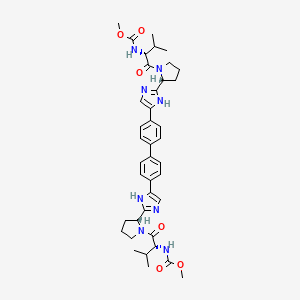


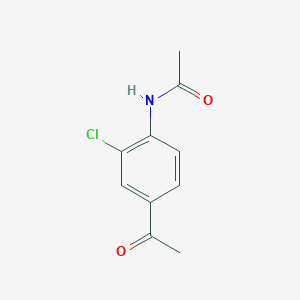
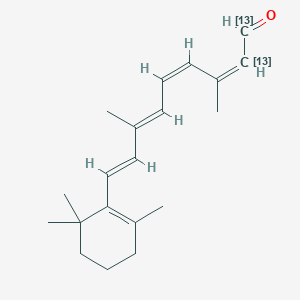
![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
